7-methoxy-3H-isobenzofuran-1-one
Overview
Description
7-methoxy-3H-isobenzofuran-1-one is a type of isobenzofuranone derivative . Isobenzofuranone derivatives are an important class of compounds displaying a variety of biological effects, such as antioxidant, antimicrobial, antiplatelet, cytotoxic activity, and antiarrhythmic effects .
Synthesis Analysis
The synthesis of isobenzofuranone derivatives like 7-methoxy-3H-isobenzofuran-1-one can be achieved through the oxidation of indane derivatives in subcritical water under oxygen pressure . This process involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium . This method is simple, economic, environmentally benign, and can be used for the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .Molecular Structure Analysis
The molecular formula of 7-methoxy-3H-isobenzofuran-1-one is C9H8O3 . Its molecular weight is 164.161 g/mol . The InChIKey is SQDGLTMPUVJBDH-UHFFFAOYAI .Chemical Reactions Analysis
In the synthesis process, indane derivatives are transformed into isobenzofuran-1 (3H)-one . A plausible reaction mechanism based on classical reactions involves oxygen attacking the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction . The diketone can be attacked by hydrogen peroxide formed during this reaction to form a lactone via the Baeyer–Villiger reaction .Future Directions
Benzofuran compounds, including 7-methoxy-3H-isobenzofuran-1-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and potential applications as drugs .
properties
IUPAC Name |
7-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGLTMPUVJBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450779 | |
Record name | 7-methoxy-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3H-isobenzofuran-1-one | |
CAS RN |
28281-58-5 | |
Record name | 7-Methoxyphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28281-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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